molecular formula C15H15N3OS2 B2949018 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1351611-67-0

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2949018
CAS No.: 1351611-67-0
M. Wt: 317.43
InChI Key: VSYCLPMGYSIEBZ-UHFFFAOYSA-N
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Description

The compound 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide (CAS: 1351611-67-0) is a benzothiazole-acetamide hybrid with a molecular formula of C₁₅H₁₅N₃OS₂ and a molecular weight of 317.4 g/mol . Its structure features a benzothiazole core linked via a methylamino group to an acetamide moiety, which is further substituted with a thiophen-2-ylmethyl group.

Properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-18(10-14(19)16-9-11-5-4-8-20-11)15-17-12-6-2-3-7-13(12)21-15/h2-8H,9-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYCLPMGYSIEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=CS1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting with the formation of the benzothiazole core One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

  • Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of oxidized derivatives of the benzothiazole ring.

  • Reduction: Reduced forms of the compound, potentially leading to different functional groups.

  • Substitution: Substituted derivatives with various nucleophiles attached to the benzothiazole or thiophene rings.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Research has explored its use as a lead compound for developing new drugs, particularly in the treatment of infectious diseases and inflammation.

Industry: The compound's unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The compound may inhibit certain pathways involved in disease processes, contributing to its therapeutic potential.

Comparison with Similar Compounds

Key Structural Variations

The target compound’s analogs differ in three primary regions (Table 1):

Benzothiazole Substituents : Chloro, methoxy, or methyl groups at positions 4, 6, or 2.

Acetamide Linker : Substitutions such as piperazine, triazole, or thiazole rings.

Terminal Groups : Aryl (phenyl, naphthyl), heterocyclic (thiophene, thiazole), or alkyl chains.

Table 1: Structural Features of Selected Analogs

Compound Name / CAS Benzothiazole Substituents Acetamide Linker Modification Terminal Group Biological Activity Reference
Target Compound (1351611-67-0) None Methylamino Thiophen-2-ylmethyl Not reported
(R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide None Isoquinoline Phenyl MAO-B/BChE inhibition (IC₅₀: 0.028 mM)
N-(6-Arylbenzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide (A1-C4) 6-Aryl Piperazine Variable aryl COX-2 inhibition (Anti-inflammatory)
2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole 4-Hydroxy, 3-methoxy None Benzothiazole directly linked Antitumor (Cellular assays)
2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide (1396782-99-2) 4,7-Dimethyl Methylamino Thiophen-2-yl-ethyl Not reported

Enzyme Inhibition

  • The target compound’s thiophenmethyl group may alter selectivity due to steric or electronic effects.
  • AChE Inhibition : Triazole-linked benzothiazole acetamides (e.g., compounds 9a–e) showed moderate AChE inhibition (IC₅₀: 1.2–5.6 µM), suggesting that heterocyclic linkers improve interaction with the enzyme’s catalytic site .

Antimicrobial and Antifungal Activity

  • Thiazolidinone Hybrids: Compounds like 6a–n (thiazolidin-4-one derivatives) exhibited broad-spectrum antibacterial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) and antifungal action against C. albicans .
  • Dihydropyrimidinone Derivatives: Less active than thiazolidinones, indicating the critical role of the 2-imino-thiazolidin-4-one scaffold .

Anti-inflammatory and Analgesic Activity

  • The target compound’s lack of a piperazine moiety may limit COX-2 affinity but reduce gastrointestinal toxicity.
  • Thioacetamide Derivatives : Compound 5e showed 80% analgesic efficacy in hot-plate tests, likely due to NSAID-like mechanisms .

Physicochemical Properties

  • Solubility : Thiophene and benzothiazole groups impart moderate lipophilicity (predicted logP: ~3.5), comparable to 4,7-dimethyl analog .
  • Enantiomeric Purity : Malonate esters (e.g., 5hc) achieved >99% enantiomeric excess via asymmetric catalysis, while the target compound’s stereochemistry remains unstudied .

Biological Activity

The compound 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide is a derivative of benzothiazole, a moiety recognized for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H12N2S2C_{12}H_{12}N_2S_2. The compound features a benzothiazole ring, which is known for its role in various pharmacological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound have been evaluated against various pathogens, including bacteria and fungi.

  • In Vitro Studies :
    • A study demonstrated that benzothiazole derivatives exhibited significant inhibitory effects against strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) as low as 100 μg/mL .
    • Another research indicated that compounds with similar structures showed promising antimicrobial activity comparable to standard antibiotics like norfloxacin .

Antitumor Activity

Benzothiazole derivatives have also been explored for their anticancer potential.

  • Mechanism of Action :
    • Compounds containing the benzothiazole moiety have been shown to induce apoptosis in cancer cells through various pathways, including inhibition of Bcl-2 proteins, which are crucial for cell survival .
    • Molecular docking studies revealed that certain derivatives bind effectively to DNA and enzymes involved in cancer progression, suggesting their potential as anticancer agents .

Case Study 1: Anti-Tubercular Activity

A recent study synthesized various benzothiazole derivatives and tested their anti-tubercular activity. The results indicated that several compounds, including those structurally related to this compound, showed significant efficacy against Mtb with MIC values ranging from 100 to 250 μg/mL .

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

Case Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. The study revealed that compounds similar to the target compound exhibited IC50 values lower than standard treatments such as doxorubicin, indicating enhanced potency against tumor cells .

CompoundCell Line TestedIC50 (µg/mL)
Compound AA4311.61 ± 1.92
Compound BJurkat1.98 ± 1.22

Q & A

Q. How are bioactivity discrepancies between in vitro and in silico data reconciled?

  • Answer: Validate docking predictions with SPR (surface plasmon resonance) to measure real-time binding kinetics. For example, nitro-substituted derivatives may show weak SPR signals despite favorable docking scores due to off-target interactions .

Tables for Key Data

Table 1. Antifungal Activity of Selected Derivatives

CompoundC. albicans (MIC, μg/mL)A. flavus (MIC, μg/mL)
S30A12530
S30 (6-nitro)5045
Miconazole (std)1012

Table 2. Impact of Substituents on logP and Activity

SubstituentlogPS. aureus (MIC, μM)
–H2.127
–Br3.513
–NO2_21.850

Key Citations

  • Synthesis & Antifungal Data:
  • Computational Modeling:
  • Structural Analysis:
  • Hybrid Scaffolds:

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